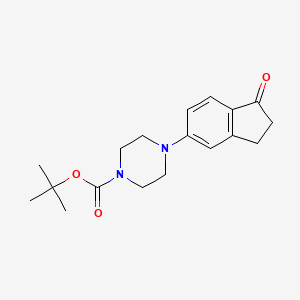

1-Boc-4-(1-oxo-indan-5-YL)-piperazine

Description

1-Boc-4-(1-oxo-indan-5-YL)-piperazine is a Boc (tert-butoxycarbonyl)-protected piperazine derivative featuring a bicyclic 1-oxo-indan substituent at the 4-position of the piperazine ring. The 1-oxo-indan moiety introduces steric bulk and electronic modulation, which may influence pharmacological activity, solubility, and metabolic profiles.

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl 4-(1-oxo-2,3-dihydroinden-5-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3/c1-18(2,3)23-17(22)20-10-8-19(9-11-20)14-5-6-15-13(12-14)4-7-16(15)21/h5-6,12H,4,7-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUWGZJCGXBUFFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)C(=O)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660870 | |

| Record name | tert-Butyl 4-(1-oxo-2,3-dihydro-1H-inden-5-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954240-38-1 | |

| Record name | tert-Butyl 4-(1-oxo-2,3-dihydro-1H-inden-5-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-Boc-4-(1-oxo-indan-5-YL)-piperazine is a compound of interest due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a piperazine moiety, which is known for enhancing the biological activity of various compounds. The Boc (tert-butyloxycarbonyl) group serves as a protective group that can be removed under specific conditions to yield the active piperazine derivative.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that similar piperazine derivatives possess significant antimicrobial properties. For instance, related compounds have demonstrated efficacy against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species .

- Anticancer Potential : Compounds with similar structures have been evaluated for their anticancer effects, showing promise in inhibiting cancer cell proliferation. Notably, derivatives have been tested against various cancer cell lines, revealing IC50 values indicative of their potency .

Antimicrobial Activity

A study on related piperazine derivatives reported minimum inhibitory concentrations (MIC) ranging from 4–8 μg/mL against resistant bacterial strains. The compound's ability to inhibit bacterial growth suggests potential for development as an antimicrobial agent .

Anticancer Activity

In vitro studies have highlighted the anticancer potential of piperazine derivatives, with one study showing an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells. This indicates a strong selective activity against cancer cells compared to non-cancerous cells .

| Compound | Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| This compound | MDA-MB-231 | 0.126 | 20 |

| Control (5-FU) | MDA-MB-231 | 11.73 | - |

The mechanism by which piperazine derivatives exert their biological effects often involves interaction with specific molecular targets. For example, they may act as inhibitors of enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's .

Pharmacokinetic Properties

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary findings suggest favorable pharmacokinetic profiles with moderate bioavailability and clearance rates .

Scientific Research Applications

Drug Development

1-Boc-4-(1-oxo-indan-5-YL)-piperazine serves as a crucial building block in the synthesis of novel pharmaceutical agents. Its derivatives have been explored for their potential therapeutic effects in various diseases. For instance:

- Antidepressant Activity : Research has indicated that piperazine derivatives can exhibit antidepressant properties. Compounds structurally related to this compound have been synthesized and evaluated for their efficacy in treating depression .

- Neurotransmitter Receptor Interaction : Studies focus on the compound’s binding affinity to neurotransmitter receptors, which is essential for understanding its mechanism of action in neuropharmacology. Interaction studies often utilize radiolabeled ligands and competition binding assays to assess these affinities.

The biological activity of this compound and its derivatives has been a focal point in pharmacological research:

- Anti-inflammatory Effects : The indanone moiety is known for its anti-inflammatory properties, suggesting that compounds derived from this compound may also possess similar activities.

- Analgesic Properties : Given the structural similarities with other analgesic compounds, there is potential for this compound to be developed into pain relief medications.

Synthetic Utility

The Boc group in this compound allows for selective deprotection, enabling the formation of free amines that can be further modified. This feature is particularly advantageous in organic synthesis, where the ability to manipulate functional groups is crucial.

Synthesis Overview

The synthesis of this compound typically involves several steps, including:

- Formation of the piperazine ring.

- Introduction of the indanone moiety.

- Addition of the Boc protecting group.

These steps can vary based on specific reaction conditions and desired yields.

Comparison with Related Compounds

To elucidate the uniqueness of this compound, a comparison with structurally similar compounds is informative:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-(1-Oxo-indan) Piperazine | Contains an indanone moiety | Lacks Boc protection; used directly in biological assays |

| 1-Boc-Piperazine | Basic piperazine structure with Boc protection | Fundamental building block for various derivatives |

| 4-(3-Methylpiperazinyl) Indole | Indole core instead of indanone | Exhibits different pharmacological profiles |

| 4-Acetylpiperidine | Similar ring structure but lacks indanone | Primarily used for synthetic applications |

The combination of the Boc group and the indanone moiety in this compound enhances its stability and potential biological activity compared to other derivatives.

Case Studies and Research Findings

Several studies have contributed to understanding the applications of this compound:

- Study on Antidepressant Effects : A recent study synthesized various piperazine derivatives, including those related to this compound, and evaluated their antidepressant effects through behavioral assays in animal models .

- Binding Affinity Studies : Research focusing on binding affinities has demonstrated that derivatives can selectively target serotonin receptors, indicating potential use in treating mood disorders .

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

Piperazine derivatives exhibit diverse biological activities depending on substituents. Key comparisons include:

Key Insights :

- Bicyclic vs.

Physicochemical Properties and Solubility

The spacer between the piperazine and substituent critically impacts solubility and pKa:

Key Insights :

- Direct attachment of bulky groups (e.g., indanone) reduces solubility due to increased hydrophobicity, whereas ethylene/methylene spacers improve hydration .

- Lower pKa values (e.g., ~3.8) correlate with protonation at physiological pH, affecting membrane permeability and bioavailability.

Metabolic Stability and Clearance

Piperazine rings are metabolic hotspots. Protective groups and substituents influence stability:

Key Insights :

- Boc protection mitigates oxidative metabolism (e.g., N-dealkylation) but may shift degradation to the indanone moiety .

- Isosteric replacement (e.g., morpholine) reduces 5-HT1A affinity but improves metabolic stability in some cases .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Boc-4-(1-oxo-indan-5-yl)-piperazine typically involves:

- Starting from 1-Boc-piperazine , a commercially available protected piperazine derivative.

- Functionalization of the piperazine nitrogen atoms, selectively at the 4-position, with the 1-oxo-indan-5-yl group.

- Use of palladium-catalyzed cross-coupling reactions or nucleophilic substitution to attach the indanone moiety.

- Final purification and characterization steps to confirm structure and purity.

Detailed Preparation Methods

Synthesis of the Boc-Protected Piperazine Intermediate

- Starting Material: 1-Boc-piperazine.

- Reagents: Triethylamine is used as a base to neutralize acids formed during the reaction.

- Procedure: 1-Boc-piperazine is reacted with appropriate acylating agents or halides under controlled temperature to avoid by-product formation.

- Notes: Reaction temperature control is critical to minimize side reactions and maximize yield.

Attachment of the 1-oxo-indan-5-yl Group

Two main approaches are reported:

Palladium-Catalyzed Suzuki Coupling

- Reagents: 5-Bromoindanone and 2-[4-(N-Boc-piperazin-1-yl)]pyrimidine-5-boronic acid pinacol ester.

- Catalyst: Pd(PPh3)4.

- Base: Sodium carbonate (Na2CO3).

- Solvent: Mixture of tetrahydrofuran (THF) and water (10:1).

- Conditions: The reaction mixture is heated under reflux in a nitrogen atmosphere for 24 hours.

- Workup: After reaction completion, the mixture is extracted with dichloromethane, dried, and purified by flash chromatography.

- Yield: High yield (~95%) of tert-butyl 4-(5-(1-oxoindan-5-yl)pyrimidin-2-yl)piperazine-1-carboxylate is obtained.

- Characterization: Confirmed by melting point, IR, 1H NMR, 13C NMR, and mass spectrometry.

Nucleophilic Substitution and Deprotection

- Deprotection: The Boc group is removed by treatment with trifluoroacetic acid (TFA) in dichloromethane at room temperature for 15 minutes.

- Neutralization: The reaction mixture is basified to pH 10 with NaOH and extracted.

- Purification: Recrystallization from dichloromethane-methanol yields the free amine intermediate 5-(2-(piperazin-1-yl)pyrimidin-5-yl)indan-1-one.

- Yield: Approximately 95% yield.

- Characterization: Confirmed by IR, NMR, and mass spectrometry.

Reaction Conditions and Optimization

Analytical Data Supporting Preparation

- Infrared Spectroscopy (IR): Characteristic carbonyl stretch (C=O) near 1706-1717 cm^-1 confirms the presence of the indanone moiety.

- Nuclear Magnetic Resonance (NMR):

- 1H NMR signals consistent with aromatic protons of indanone and piperazine methylene protons.

- 13C NMR shows signals for carbonyl carbon (~206 ppm) and Boc tert-butyl carbons (~28.6 ppm).

- Mass Spectrometry (MS): Molecular ion peaks matching expected molecular weights (e.g., 394 for Boc-protected intermediate).

- High-Resolution Mass Spectrometry (HRMS): Confirms exact mass with minimal deviation from calculated values.

Summary Table of Key Intermediates and Final Product

Additional Notes

- The use of palladium-catalyzed cross-coupling is a preferred method for attaching the indanone moiety due to its high yield and selectivity.

- Boc protection is essential to prevent unwanted side reactions on the piperazine nitrogen during functionalization.

- Mild deprotection conditions using trifluoroacetic acid preserve the integrity of the sensitive indanone group.

- Purification by flash chromatography and recrystallization ensures high purity suitable for further applications.

- Analytical characterization is critical at each step to confirm structure and purity.

Q & A

Q. How can researchers optimize the synthesis of 1-Boc-4-(1-oxo-indan-5-yl)-piperazine to improve yield and purity?

- Methodological Answer : Synthesis optimization typically involves coupling reactions between Boc-protected piperazine derivatives and indanone-containing intermediates. For example, using carbodiimide-based coupling agents (e.g., TBTU or EDC) with HOBt as an additive under anhydrous conditions can enhance amide bond formation efficiency . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves purity. Monitoring reaction progress by TLC or HPLC ensures intermediate stability and minimizes side reactions .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry and Boc-deprotection. For example, the tert-butyl group in Boc-protected piperazine appears as a singlet at ~1.4 ppm in H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., 244.24 g/mol for the Boc-protected intermediate) and fragmentation patterns .

- IR Spectroscopy : Stretching frequencies for carbonyl groups (e.g., 1-oxo-indan at ~1680 cm) and Boc carbamate (~1700 cm) confirm functional groups .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact, as piperazine derivatives may cause irritation .

- Work in a fume hood to prevent inhalation of fine particulates.

- Store the compound in airtight containers under inert gas (e.g., N) at 2–8°C to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can researchers address contradictions in NMR data during structural elucidation?

- Methodological Answer : Discrepancies in NMR signals (e.g., split peaks or unexpected shifts) may arise from conformational flexibility or crystal packing effects. Strategies include:

- Variable Temperature NMR : Reduces dynamic effects by freezing rotamers (e.g., piperazine ring inversion) .

- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks, as seen in analogs with disordered aroyl rings .

- DFT Calculations : Predicts theoretical NMR shifts to compare with experimental data .

Q. What strategies can modify the piperazine core to enhance biological activity?

- Methodological Answer :

- Substituent Introduction : Replace the Boc group with acyl or aryl moieties (e.g., chloroacetyl or benzodioxinylcarbonyl) to modulate lipophilicity and target binding .

- Bioisosteric Replacement : Substitute the indanone moiety with bioisosteres like tetralone or benzofuranone to improve metabolic stability .

- Structure-Activity Relationship (SAR) Studies : Test derivatives in enzyme inhibition assays (e.g., hCA I/II or kinase targets) to identify pharmacophores .

Q. How can researchers analyze byproduct formation during the synthesis of this compound?

- Methodological Answer :

- LC-MS/MS : Identifies low-abundance byproducts (e.g., de-Boc intermediates or dimerized species) .

- Mechanistic Studies : Use isotopic labeling (e.g., C-Boc) to trace reaction pathways. For example, trace water in the reaction medium may hydrolyze the Boc group prematurely .

- Kinetic Analysis : Monitor reaction intermediates via time-resolved spectroscopy to optimize reaction quenching .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.